molecular formula C12H12O4 B8416270 3-(3-Methoxybenzoyl)-dihydrofuran-2-one

3-(3-Methoxybenzoyl)-dihydrofuran-2-one

Cat. No. B8416270
M. Wt: 220.22 g/mol
InChI Key: VEZWFPSTKAJKER-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

A solution of γ-butyrolactone (2 g, 23.3 mmol) in dehydrated tetrahydrofuran (250 ml) was cooled to −78° C. under a nitrogen atmosphere, and dehydrated tetrahydrofuran solution of 3-methoxybenzoyl chloride (4.17 g, 24.5 mmol) was added, followed by slow addition of lithium hexamethyldisilazide (LHMDS, 1M tetrahydrofuran solution, 46.6 ml, 46.6 mmol). After stirring for 1 hour, saturated sodium hydrogencarbonate aqueous solution (50 ml) was added at −78° C. followed by quenching. After extraction with ethyl acetate (200 ml), the organic layer was washed with brine (2×200 ml), dried over sodium sulfate, and subsequently the solvent was removed under reduced pressure, to obtain a crude product as a yellow oil. The crude was purified by silica gel column chromatography (hexane/ethyl acetate=50/50), to obtain the desired compound as a yellow solid (1.84 g, 36%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
46.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.17 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].C(=O)([O-])O.[Na+]>O1CCCC1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([CH:2]1[CH2:3][CH2:4][O:5][C:1]1=[O:6])=[O:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
46.6 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
4.17 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by quenching
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate (200 ml)
WASH
Type
WASH
Details
the organic layer was washed with brine (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
subsequently the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography (hexane/ethyl acetate=50/50)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)C2C(OCC2)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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